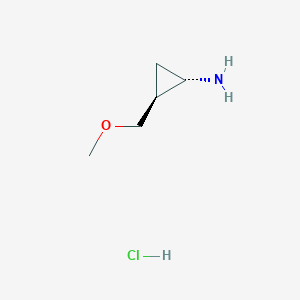

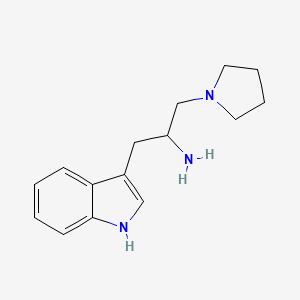

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine, also known as AL-LAD, is a psychedelic drug that belongs to the family of lysergamides. It is a potent hallucinogen that is structurally similar to LSD. AL-LAD is known for its unique properties, including its ability to induce intense visual and auditory hallucinations, altered states of consciousness, and profound spiritual experiences.

Wissenschaftliche Forschungsanwendungen

- IPPA derivatives have shown promise as potential anticancer agents. For instance, a study reported the synthesis of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles via the addition of indole to aldehydes. These compounds exhibited cytotoxicity against hepatocarcinoma cells.

- Additionally, indole-based compounds structurally similar to IPPA have been investigated for their ability to induce a unique form of non-apoptotic cell death called methuosis . This process involves vacuole accumulation derived from macropinosomes, leading to cell detachment and rupture.

- Some indolic N-hydroxylamines derived from IPPA analogs have demonstrated antibacterial activity. Notably, they inhibit the growth of Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) .

- IPPA derivatives have been employed in one-pot multicomponent reactions to synthesize diverse indole-containing compounds. For example, a recent study utilized IPPA analogs in the synthesis of bis(allylated)pyrrolidinoindoline.

- Researchers have evaluated the cytotoxic activities of IPPA derivatives against cancer cells. Dose-dependent cytotoxic effects were observed in MCF-7 cancer cells .

Anticancer Potential

Antibacterial Activity

Multicomponent Synthesis

Cytotoxicity Studies

Wirkmechanismus

Target of Action

Similar compounds have been found to target the3-phosphoinositide-dependent protein kinase 1 . This kinase plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds . The specific interaction of this compound with its target would depend on the structural characteristics of both the compound and the target protein.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMWGVGAUPHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)

![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2389658.png)

![3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol](/img/structure/B2389661.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)